![molecular formula C25H32OS2 B11110105 4-[Bis(5-methylthiophen-2-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B11110105.png)
4-[Bis(5-methylthiophen-2-yl)methyl]-2,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL is a complex organic compound known for its unique structural properties It is characterized by the presence of two 5-methyl-2-thienyl groups attached to a central phenol ring, which is further substituted with two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL typically involves multi-step organic reactions. One common method includes the reaction of 2,6-di(tert-butyl)phenol with 5-methyl-2-thienylmethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the bis(5-methyl-2-thienyl)methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Introduction of halogenated or nitrated phenolic derivatives.
Scientific Research Applications
4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the thienyl groups may interact with specific protein domains, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,6-DI(TERT-BUTYL)PHENOL: A simpler phenolic compound with antioxidant properties.
5-METHYL-2-THIENYL METHANOL: A thienyl derivative used in organic synthesis.
2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Known for its use as an antioxidant in various applications.
Uniqueness
4-[BIS(5-METHYL-2-THIENYL)METHYL]-2,6-DI(TERT-BUTYL)PHENOL is unique due to its combination of phenolic and thienyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H32OS2 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
4-[bis(5-methylthiophen-2-yl)methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C25H32OS2/c1-15-9-11-20(27-15)22(21-12-10-16(2)28-21)17-13-18(24(3,4)5)23(26)19(14-17)25(6,7)8/h9-14,22,26H,1-8H3 |
InChI Key |
QCNYQGHQHXZULT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(S2)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


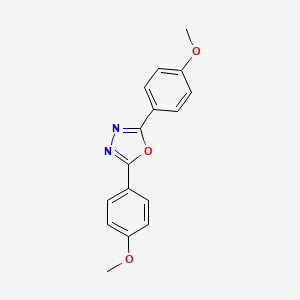
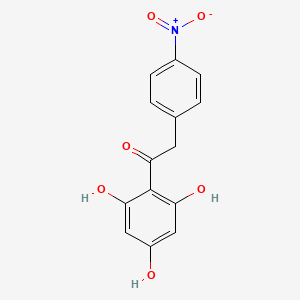

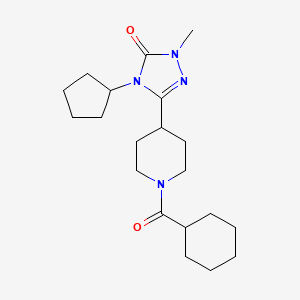

![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11110036.png)

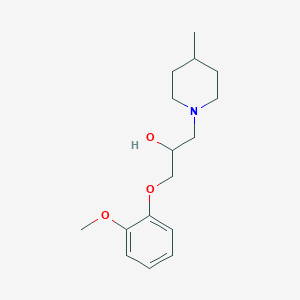
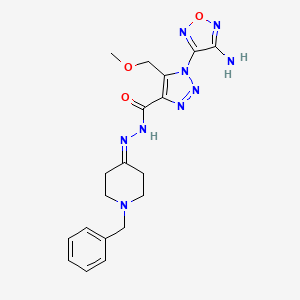
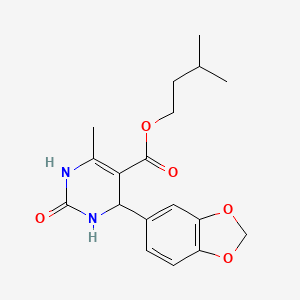

![4-Chloro-N-({N'-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110073.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11110076.png)
![(2E,2'E)-N,N'-[biphenyl-4,4'-diylbis(sulfanediylbenzene-4,1-diyl)]bis(3-phenylprop-2-enamide)](/img/structure/B11110080.png)
